2-Allyl-2-methyl-1,3-cyclopentanedione

Catalog No.
S663858
CAS No.
26828-48-8
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Allyl-2-methyl-1,3-cyclopentanedione

CAS Number

26828-48-8

Product Name

2-Allyl-2-methyl-1,3-cyclopentanedione

IUPAC Name

2-methyl-2-prop-2-enylcyclopentane-1,3-dione

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-3-6-9(2)7(10)4-5-8(9)11/h3H,1,4-6H2,2H3

InChI Key

MCOMBKZMVPQQKK-UHFFFAOYSA-N

SMILES

CC1(C(=O)CCC1=O)CC=C

Canonical SMILES

CC1(C(=O)CCC1=O)CC=C

2-Allyl-2-methyl-1,3-cyclopentanedione is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.1904 g/mol. It features a unique cyclopentanedione structure that includes an allyl group and a methyl group at the second position of the cyclopentane ring. The compound is characterized by its distinct chemical properties, which arise from the presence of both carbonyl groups and the unsaturated allyl group, making it a versatile intermediate in organic synthesis and

  • Organic synthesis

    The presence of the diketone functional group (1,3-cyclopentanedione) suggests potential applications in organic synthesis as a building block for the construction of more complex molecules. Diketones can participate in various reactions, such as aldol condensations and Robinson annulations, which are fundamental tools for organic chemists .

  • Medicinal chemistry

  • Proteomics research

Due to its functional groups. Key reactions include:

  • Oxidation: The compound can be oxidized to form more complex structures or to yield other derivatives .
  • Condensation Reactions: It can participate in condensation reactions, particularly with aldehydes or ketones, forming larger cyclic compounds .
  • Michael Addition: The allylic double bond allows for Michael addition reactions with nucleophiles, expanding its utility in synthesizing diverse organic compounds .

The biological activity of 2-Allyl-2-methyl-1,3-cyclopentanedione has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. This suggests potential applications in pharmaceuticals or as bioactive agents .

Synthesis of 2-Allyl-2-methyl-1,3-cyclopentanedione can be achieved through several methods:

  • Alkali-Catalyzed Condensation: One common method involves the alkali-catalyzed condensation of formaldehyde with cyclopentanedione derivatives, leading to the formation of the desired compound .
  • Photochemical Methods: Photochemical approaches have also been reported for synthesizing this compound, utilizing light to facilitate the reaction processes .
  • Direct Alkylation: Another method includes direct alkylation of cyclopentanedione derivatives with allyl halides under basic conditions .

Due to its structural characteristics, 2-Allyl-2-methyl-1,3-cyclopentanedione finds applications in several fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Flavoring Agents: The compound may be used in flavoring due to its unique aromatic properties.
  • Research: It is utilized in chemical research for developing new materials and studying reaction mechanisms .

Interaction studies involving 2-Allyl-2-methyl-1,3-cyclopentanedione focus on its reactivity with other chemical species. These studies often examine how it interacts with nucleophiles and electrophiles in various conditions. Such interactions are crucial for understanding its behavior in synthetic pathways and potential biological effects .

Several compounds share structural similarities with 2-Allyl-2-methyl-1,3-cyclopentanedione. These include:

Compound NameMolecular FormulaKey Features
2-Methyl-1,3-cyclopentanedioneC₇H₁₀O₂Lacks allyl group; simpler structure
4-Allyl-4-methyl-cyclopentanedioneC₉H₁₂O₂Different position of allyl group
2-AllylcyclopentaneC₇H₁₂No carbonyl groups; fully saturated

The uniqueness of 2-Allyl-2-methyl-1,3-cyclopentanedione lies in its combination of both carbonyl functionalities and an allylic double bond within a cyclic structure. This dual functionality enhances its reactivity and potential applications compared to similar compounds lacking one or more of these features .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26828-48-8

Wikipedia

2-Allyl-2-methyl-1,3-cyclopentanedione

Dates

Modify: 2023-08-15

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